molecular formula C₂₃H₃₂N₈O₇ B612558 (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide CAS No. 130835-45-9

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Cat. No.: B612558
CAS No.: 130835-45-9
M. Wt: 532.55
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pGlu-Pro-Arg-MNA involves the sequential coupling of amino acids pyroglutamic acid, proline, and arginine, followed by the attachment of the chromogenic group 4-methoxy-2-naphthylamide. The peptide synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of pGlu-Pro-Arg-MNA follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield. The compound is then lyophilized and stored under controlled conditions to maintain stability.

Chemical Reactions Analysis

Types of Reactions

pGlu-Pro-Arg-MNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The chromogenic group 4-methoxy-2-naphthylamide is released upon cleavage of the peptide bond, resulting in a color change that can be measured spectrophotometrically.

Common Reagents and Conditions

The hydrolysis reactions typically involve the use of proteases such as thrombin or protein C in buffered aqueous solutions. The reactions are carried out at physiological pH and temperature to mimic biological conditions.

Major Products Formed

The major product formed from the hydrolysis of pGlu-Pro-Arg-MNA is 4-methoxy-2-naphthylamine, which is responsible for the chromogenic response. The peptide fragments pyroglutamyl-proline and arginine are also released.

Scientific Research Applications

pGlu-Pro-Arg-MNA is widely used in scientific research for the following applications:

Mechanism of Action

pGlu-Pro-Arg-MNA exerts its effects through enzymatic hydrolysis. The compound is specifically designed to be a substrate for proteolytic enzymes such as thrombin and protein C. Upon cleavage of the peptide bond by these enzymes, the chromogenic group 4-methoxy-2-naphthylamide is released, resulting in a measurable color change. This allows for the quantification of enzyme activity in various assays .

Comparison with Similar Compounds

Similar Compounds

    pGlu-Pro-Arg-MNA monoacetate: This compound is a variant of pGlu-Pro-Arg-MNA with an additional acetate group.

    Boc-Val-Pro-Arg-MNA: Another chromogenic substrate used for similar applications in enzyme activity assays.

    Suc-Ala-Ala-Pro-Phe-pNA: A chromogenic substrate used for measuring the activity of chymotrypsin-like proteases.

Uniqueness

pGlu-Pro-Arg-MNA is unique due to its specific design for measuring protein C activity, making it particularly valuable in the study of blood coagulation and related disorders. Its high sensitivity and specificity for proteolytic enzymes set it apart from other chromogenic substrates .

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEMRMLJCWKESY-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Reactant of Route 6
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

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